2-[(5-bromofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline
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Overview
Description
2-[(5-bromofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that features both furan and isoquinoline moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromofuran group adds to its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a solvent like dichloromethane to yield 5-bromofuran.
Formation of 5-bromofuran-2-carboxaldehyde: The brominated furan is then subjected to formylation to produce 5-bromofuran-2-carboxaldehyde.
Reductive Amination: The 5-bromofuran-2-carboxaldehyde is reacted with 3,4-dihydroisoquinoline in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and formylation steps, as well as advanced purification techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Oxidized furans and isoquinolines.
Reduction: De-brominated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-bromofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(5-bromofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with various molecular targets. The bromofuran moiety can participate in electrophilic aromatic substitution reactions, while the isoquinoline ring can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-bromofuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
- 2-[(5-bromofuran-2-yl)methyl]-isoquinoline
- 2-[(5-chlorofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline
Uniqueness
2-[(5-bromofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to the presence of both the bromofuran and dihydroisoquinoline moieties, which confer distinct reactivity and potential biological activity. The bromine atom provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(5-bromofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-14-6-5-13(17-14)10-16-8-7-11-3-1-2-4-12(11)9-16/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEBBNFSBVQQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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